1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid
Description
This compound is a structurally complex molecule featuring a pyrazolo[3,4-d]pyrimidine core, a pharmacophore common in kinase inhibitors such as ibrutinib (). Its structure includes two pyrazolo[3,4-d]pyrimidine moieties linked via a piperidinyl-propan-1-one scaffold, with 4-phenoxyphenyl substituents and a trifluoroacetic acid (TFA) counterion. The TFA salt likely enhances solubility or crystallinity, as seen in other pharmaceutical salts ().
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48N12O4.C2HF3O2/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37;3-2(4,5)1(6)7/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56);(H,6,7)/t35-,36-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALHCBJLUORVOS-OZBLHQGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H49F3N12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one; 2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer activity. Research has demonstrated that derivatives of this scaffold exhibit significant inhibitory effects on various cancer cell lines. For instance, a related compound with a similar structure was shown to have an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has indicated that compounds similar to the target compound can significantly induce apoptosis at low micromolar concentrations . Additionally, the inhibition of key kinases, such as Src kinase, has been identified as a crucial mechanism for their anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For instance, bulky groups at certain positions on the scaffold were found to be less tolerated, suggesting that careful design of substituents is necessary for optimizing potency and selectivity against cancer cells .
Other Biological Activities
Beyond anticancer properties, compounds similar to the target molecule have shown promise in other areas:
Enzyme Inhibition
Certain derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, compounds derived from similar piperidine structures demonstrated strong inhibitory activity against urease with IC50 values ranging from 1.13 µM to 6.28 µM . These findings suggest potential applications in treating conditions related to enzyme dysregulation.
Antibacterial Activity
Preliminary studies have also indicated moderate antibacterial activity against various bacterial strains. Compounds were tested against Salmonella typhi and Bacillus subtilis, demonstrating varying degrees of effectiveness which warrants further exploration into their potential as antibacterial agents .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study on Anticancer Activity : A study synthesized multiple derivatives and tested their effects on a range of cancer cell lines including HepG2 and PC-3. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments .
- In Vivo Studies : Future studies are anticipated to explore the in vivo efficacy of these compounds in animal models of cancer and other diseases to validate their therapeutic potential beyond in vitro findings.
Scientific Research Applications
Structure and Properties
This compound features:
- Pyrazolo[3,4-d]pyrimidine core : Known for its various biological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Phenoxyphenyl groups : These moieties can enhance lipophilicity and affect binding properties.
The molecular formula is with a molecular weight of approximately 826.9 g/mol. Its intricate structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound's structure suggests it may act similarly to established kinase inhibitors like Ibrutinib, which targets Bruton's tyrosine kinase (BTK) and is used in treating certain leukemias and lymphomas .
Antiinflammatory Effects
Compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been studied for their anti-inflammatory properties. They may inhibit pathways associated with inflammation, potentially leading to new treatments for chronic inflammatory diseases.
Neurological Disorders
Given the presence of the piperidine ring, this compound could be explored for its effects on neurological pathways. Similar compounds have shown promise in treating conditions like depression and anxiety by modulating neurotransmitter systems.
Case Study 1: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited various kinases involved in cancer progression. The specific interactions of the target compound were analyzed through biochemical assays that confirmed its potential as a therapeutic agent against specific cancer types .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated a significant reduction in pro-inflammatory cytokines when tested in vitro, suggesting that this class of compounds could lead to novel anti-inflammatory drugs .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ibrutinib (1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one)
- Key Differences: The target compound incorporates an additional pyrazolo[3,4-d]pyrimidine unit connected via a 3-amino-propan-1-one linker, whereas ibrutinib has a single pyrazolo-pyrimidine moiety. The TFA counterion is absent in ibrutinib’s free base form, which is crystallized as a micronized powder for improved bioavailability ().
- Synthesis: Both compounds utilize Mitsunobu reactions for piperidine coupling (). However, the target compound requires sequential pyrazolo-pyrimidine assembly, increasing synthetic complexity .
(R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(2-(methylthio)pyrimidin-4-yl)methanone (Compound 4a, )
- Structural Contrasts: Replaces the acrylamide group (prop-2-enoyl) in ibrutinib with a methylthio-pyrimidine moiety.
- Implications : The methylthio group may alter covalent binding kinetics, as acrylamides are typical warheads for irreversible BTK inhibition .
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Example: 2-[(1R)-1-[4-Amino-3-(3-fluoro-4-isopropoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one.
- Comparison: Introduces fluorine atoms and a chromenone group, enhancing metabolic stability and lipophilicity. The target compound prioritizes symmetry and linker flexibility over fluorination, which may influence blood-brain barrier penetration .
Table: Comparative Analysis of Key Compounds
Preparation Methods
Chlorination and Amination of Pyrazolo[3,4-d]pyrimidine Intermediates
Initial synthesis begins with the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) in the presence of trimethylamine, yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Subsequent hydrazinolysis with hydrazine hydrate under reflux conditions generates the hydrazide derivative, 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as a versatile precursor for further functionalization.
Stereospecific Functionalization of Piperidine Rings
The (3R)-piperidin-3-yl moieties are critical for the compound’s stereochemistry. Two approaches dominate the literature: Mitsunobu reactions and chiral resolution techniques.
Mitsunobu Reaction for Piperidine Coupling
In patent CN106008526A, (R)-3-hydroxypiperidine is coupled to 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). This Mitsunobu reaction proceeds at 30°C for 10 hours, achieving stereoretention at the piperidine’s 3-position. The product, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is isolated via alkaline extraction (pH >10) with a yield of 70%.
Acylation with Prop-2-enoyl Groups
The prop-2-enoyl moiety is introduced via acylation of the piperidine nitrogen. As per EP4406956A1, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-propen-1-one is synthesized by reacting the piperidine intermediate with acryloyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography.
Assembly of the Propan-1-one Linker
The central propan-1-one linker connects the two pyrazolopyrimidine-piperidine units through amino groups. This step requires precise stoichiometry to avoid oligomerization.
Condensation with 3-Aminopropan-1-one
Patent WO2021083345A1 describes the condensation of 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with 3-aminopropan-1-one in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic aromatic substitution, with the amino group displacing chloride at the pyrimidine’s 4-position. The product is purified via recrystallization from ethanol/water (yield: 65–75%).
Final Coupling and Salt Formation
The last stage involves conjugating the two halves of the molecule and forming the trifluoroacetic acid (TFA) salt.
Amide Bond Formation
The propan-1-one linker’s terminal amino group reacts with the second pyrazolopyrimidine-piperidine unit using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction is stirred at room temperature for 12 hours, followed by extraction with sodium bicarbonate and brine.
Trifluoroacetic Acid Salt Formation
The free base is dissolved in dichloromethane and treated with trifluoroacetic acid (1:1 molar ratio) at 0°C. The mixture is stirred for 30 minutes, and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to yield the TFA salt as a white solid.
Analytical Characterization and Optimization
Critical quality attributes are verified via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
NMR Spectroscopic Validation
HPLC Purity and Yield Optimization
Typical HPLC conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm. Purity exceeds 98% after recrystallization. Yields for key steps are summarized below:
Challenges and Mitigation Strategies
Stereochemical Integrity
Maintaining the (3R) configuration during piperidine functionalization is achieved using chiral auxiliaries or enantioselective catalysis. Patent CN106008526A reports ≥99% enantiomeric excess (ee) via chiral HPLC.
Solubility Issues
The intermediate 4-chloro-pyrazolopyrimidine exhibits poor solubility in polar solvents. Patent WO2021083345A1 resolves this by using sulfolane as a co-solvent, enhancing reaction homogeneity.
Q & A
Q. Optimization Strategies :
- Yield Improvement : Use high-throughput screening to identify optimal solvent systems (e.g., DMF for polar intermediates).
- Purity Control : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomers and remove trifluoroacetic acid byproducts .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | NH₃ gas, 100°C | 65–70 | |
| Piperidine Coupling | Pd(dba)₂, Xantphos | 80–85 | |
| Propenoyl Addition | Prop-2-enoyl chloride, DCM | 75 |
Advanced: How can researchers resolve enantiomeric excess in the (3R)-piperidine moiety during synthesis?
Answer:
Enantiomeric purity is critical for biological activity. Methods include:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-piperidine isomers .
- NMR Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of proton signals for quantification .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of pyrazolo[3,4-d]pyrimidine (e.g., δ 8.2–8.5 ppm for C4-H) and piperidine coupling (δ 3.5–4.0 ppm for N-CH₂) .
- HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 386.45 for intermediate ).
- FT-IR : Identify trifluoroacetic acid counterion (C=O stretch at 1675 cm⁻¹) .
Advanced: How does stereochemistry at the (3R)-piperidine position influence kinase selectivity?
Answer:
The (3R)-configuration enhances binding to Bruton’s tyrosine kinase (BTK) by aligning the propenoyl group with Lys430 in the ATP-binding pocket. Computational docking (AutoDock Vina) and mutagenesis studies show that reversing stereochemistry reduces IC₅₀ by >100-fold .
Q. Table 2: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity vs. PDE9A |
|---|---|---|
| BTK | 0.5 | >1000x |
| EGFR | 250 | N/A |
Advanced: What strategies mitigate low solubility in in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the pyrimidine amino group to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to improve bioavailability (AUC increase by 3× in rodent models) .
Basic: How to confirm target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (1 µM, 1 hour), lyse, and heat to 55°C. Western blot for BTK shows stabilization .
- Phospho-Flow Cytometry : Measure phospho-PLCγ2 levels in B-cells (EC₅₀ < 10 nM) .
Advanced: How to address discrepancies in in vitro vs. in vivo efficacy data?
Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylation at the phenoxyphenyl group increases potency by 2×) .
- Tissue Distribution Studies : Radiolabel the compound with ¹⁴C and quantify accumulation in spleen vs. plasma .
Basic: What are the recommended storage conditions?
Answer:
- Solid Form : Store at -20°C under argon (degradation <5% over 12 months).
- Solution : Prepare fresh in DMSO (10 mM stock), avoid freeze-thaw cycles .
Advanced: How to design SAR studies for improving metabolic stability?
Answer:
- Cytochrome P450 Avoidance : Replace phenoxyphenyl with fluorinated analogs (e.g., 4-CF₃ reduces CYP3A4 metabolism by 70%) .
- Isotope Labeling : Use deuterium at methyl groups (e.g., CD₃ in propenoyl) to block oxidative degradation .
Basic: What safety protocols are advised for handling trifluoroacetic acid?
Answer:
- Ventilation : Use fume hoods during synthesis (TFA vapor limit: 1 ppm).
- Neutralization : Quench waste with saturated NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
